molecular formula C14H13NO3 B604353 6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one CAS No. 141945-41-7

6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

Cat. No. B604353
CAS RN: 141945-41-7
M. Wt: 243.26g/mol
InChI Key: LKQXMOXGXKOHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is a chemical compound with the molecular formula C14H13NO3. It is not intended for human or veterinary use and is available for research use only .


Synthesis Analysis

The synthesis of similar compounds has been extensively studied. For instance, the synthesis of a series of pyrido[3,2,1-ij]quinoline-6-carboxanilides was carried out by amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with aniline, aminophenols, and O-alkylsubstituted analogs . The optimal conditions of this reaction are proposed, which make it possible to prevent partial destruction of the original heterocyclic ester and thereby avoid the formation of specific impurities .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H13NO3. Further analysis of the molecular structure would require more specific data or computational modeling.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 243.26g/mol . Other physical and chemical properties such as density, boiling point, and melting point are not provided in the retrieved sources .

Scientific Research Applications

Anticorrosive Materials

Quinoline Derivatives as Corrosion Inhibitors : Quinoline and its derivatives are widely recognized for their anticorrosive properties. They effectively adsorb onto metallic surfaces, forming stable chelating complexes that protect against corrosion. This is particularly relevant in industrial applications where metal longevity is critical (Verma, Quraishi, & Ebenso, 2020).

Synthetic Chemistry

Synthesis of Pyrimido[4,5-b]quinolines : Research on the synthesis of pyrimido[4,5-b]quinolines and their thio analogues from barbituric acid derivatives highlights the versatility of quinoline frameworks in producing biologically active compounds. These synthetic routes offer a foundation for developing new derivatives with potential therapeutic importance (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).

Drug Discovery and Development

Dipeptidyl Peptidase IV Inhibitors : Quinoline derivatives are explored for their therapeutic applications, notably as dipeptidyl peptidase IV inhibitors for treating type 2 diabetes mellitus. This application underscores the medicinal chemistry relevance of quinoline scaffolds in developing antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011).

Neuroprotection

Kynurenines in Central Nervous System Disorders : The kynurenine pathway of tryptophan metabolism, involving quinolinic and kynurenic acids, plays a significant role in neurological disorders. Manipulating this pathway offers therapeutic strategies for neuroprotection, highlighting the biochemical significance of quinoline derivatives in neuroscience (Vámos, Párdutz, Klivényi, Toldi, & Vécsei, 2009).

Catalysis and Synthetic Applications

Hybrid Catalysts in Organic Synthesis : Research on the application of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds, which share structural motifs with quinoline derivatives, illustrates the evolving methodologies in organic synthesis that could be relevant to your compound of interest. These catalysts enable efficient and environmentally friendly synthetic routes (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

3-acetyl-4-hydroxy-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-8(16)11-13(17)10-6-2-4-9-5-3-7-15(12(9)10)14(11)18/h2,4,6,17H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQXMOXGXKOHCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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